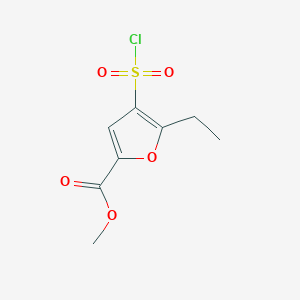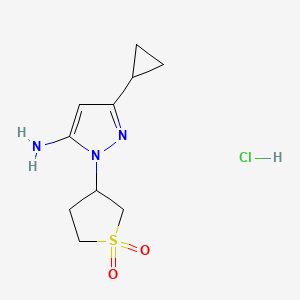
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride
Overview
Description
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride is a useful research compound. Its molecular formula is C10H16ClN3O2S and its molecular weight is 277.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
The compound is involved in the synthesis and structural characterization of various polyfunctional molecules. For example, a novel protocol for the regioselective synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines was developed, highlighting the compound's utility in creating novel chemical structures under solvent-free conditions, leading to good yields and regiospecific outcomes (Quiroga et al., 2007). Similarly, its involvement in the facile synthesis of succinyl-spaced pyrazoles demonstrates its versatility in regioselective cyclocondensation reactions (Bonacorso et al., 2011).
Chemical Transformations and Reactions
The compound plays a crucial role in chemical transformations, such as the reduction of substituted spiro[cyclopropane-3-(1-pyrazolines)] to various derivatives, showcasing its potential in creating compounds with spirocyclopropane fragments and contributing to the development of new chemical entities with potential pharmacological activities (Kostyuchenko et al., 2005). Additionally, the synthesis of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy provides insight into the structural aspects of these molecules, further emphasizing the compound's importance in the exploration of novel chemical spaces (Aggarwal et al., 2009).
properties
IUPAC Name |
5-cyclopropyl-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.ClH/c11-10-5-9(7-1-2-7)12-13(10)8-3-4-16(14,15)6-8;/h5,7-8H,1-4,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNZPAPTAIZFAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)N)C3CCS(=O)(=O)C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-amino-3-cyclopropyl-1H-pyrazol-1-yl)-1$l^{6}-thiolane-1,1-dione hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



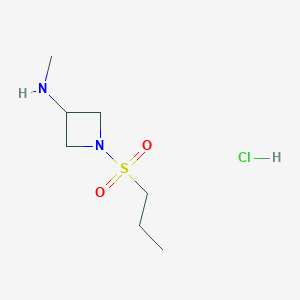
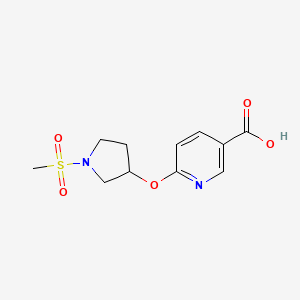
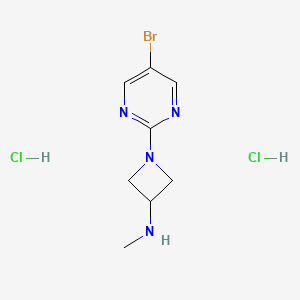
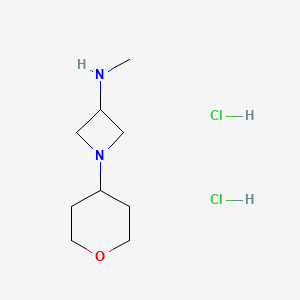
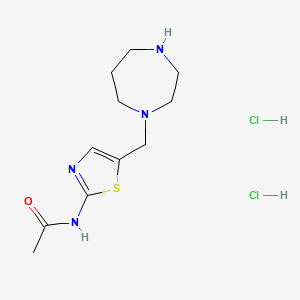
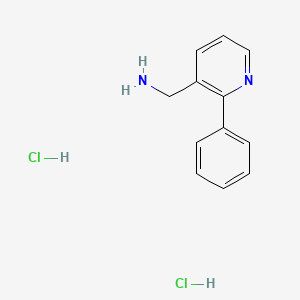
![1-(azetidin-3-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B1473230.png)
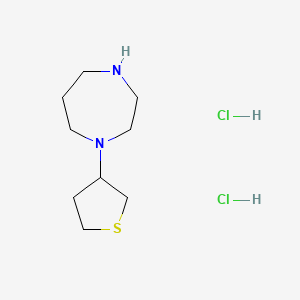
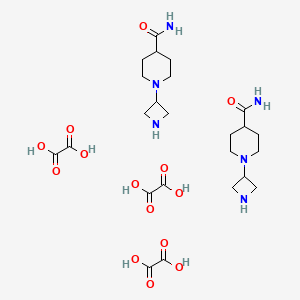
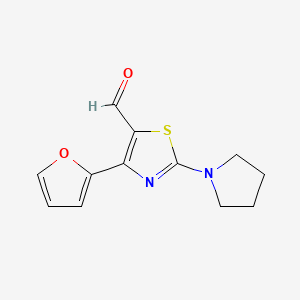
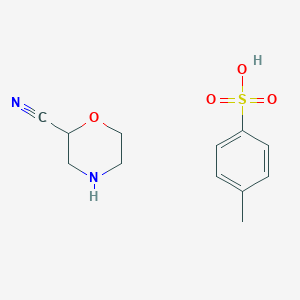
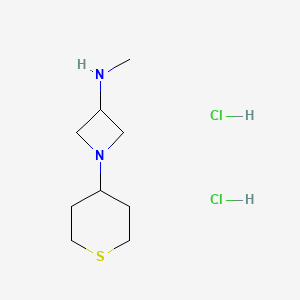
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-methylazetidin-3-amine dihydrochloride](/img/structure/B1473241.png)
